1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide
Description
1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide is an organic compound characterized by its unique structure, which features a piperidine ring substituted with a benzyl group and a cyclopentene moiety. This compound has attracted interest in various fields of research due to its potential pharmacological properties and intricate chemical structure.
Properties
IUPAC Name |
1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-14-16-9-10-17(12-16)20-19(23)18-8-4-5-11-21(18)13-15-6-2-1-3-7-15/h1-3,6-7,9-10,16-18,22H,4-5,8,11-14H2,(H,20,23)/t16-,17+,18?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEQRCRNCPNYKA-MYFVLZFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2CC(C=C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C(=O)N[C@H]2C[C@H](C=C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide typically involves a multi-step process:
Formation of the Piperidine Ring: This initial step often uses cyclization reactions involving primary amines and suitable precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, typically using benzyl bromide in the presence of a base like sodium hydroxide.
Attachment of the Cyclopentene Moiety: This step involves the formation of a cyclopentene ring, which can be achieved through reactions such as Diels-Alder cycloaddition.
Final Amide Formation: The final compound is synthesized through amide bond formation, usually employing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound necessitates scalable and efficient methods, often optimizing the synthetic routes described above. Process chemistry focuses on maximizing yield, purity, and cost-effectiveness, utilizing advanced techniques like continuous flow synthesis to enhance productivity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide undergoes various reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate), resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride), leading to the formation of alcohols or amines.
Substitution: The compound participates in nucleophilic substitution reactions, where functional groups are exchanged with nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: PCC, KMnO4, and chromium trioxide.
Reducing Agents: LiAlH4, NaBH4.
Nucleophiles: Water, ammonia, and halides.
Major Products Formed
The major products formed from these reactions vary based on the starting material and reaction conditions but generally include:
Alcohols and Ketones: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide has several research applications:
Chemistry: It serves as a key intermediate in synthetic organic chemistry, aiding in the development of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with biological macromolecules like enzymes and receptors.
Medicine: Potential therapeutic properties, such as anti-inflammatory or analgesic effects, are of interest.
Industry: It can be used in the synthesis of high-value chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide involves its interaction with specific molecular targets, often proteins or enzymes, which leads to modulation of biological pathways. The compound may bind to active sites or allosteric sites on proteins, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopentyl]piperidine-2-carboxamide
N-Benzylpiperidine
Cyclopentyl carboxamides
Highlighting Uniqueness
What sets 1-benzyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]piperidine-2-carboxamide apart is its specific substitution pattern, which imparts unique chemical and pharmacological properties. The presence of the hydroxymethyl group in the cyclopentene ring and the benzyl group on the piperidine ring contributes to its distinctive behavior in chemical reactions and biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
